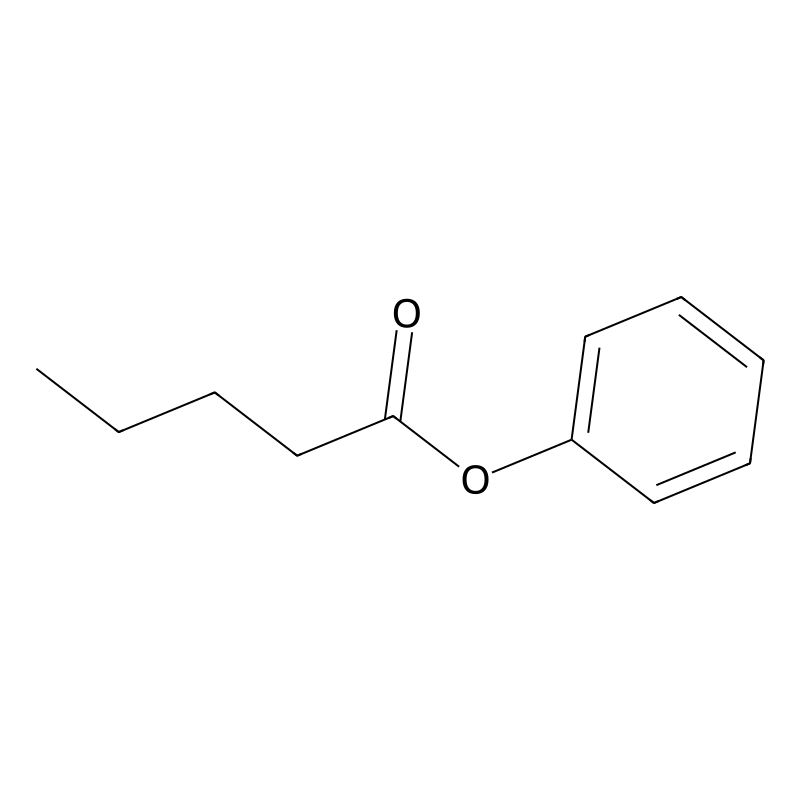Phenyl valerate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neuropathy Target Esterase (NTE) Activity Measurement
Scientific Field: Molecular Toxicology
Application Summary: PV is a substrate for measuring the PVase activity of NTE, a key molecular event of organophosphorus-induced delayed neuropathy.
Methods of Application: PVase activity is measured using PV as a substrate
Results or Outcomes: A protein with PVase activity in chicken (model for delayed neurotoxicity) was identified as butyrylcholinesterase (BChE).
Identification of Proteins with Esterase Activity
Scientific Field: Biochemistry
Application Summary: PV has been used to discriminate and identify other proteins with esterase activity and potential targets of organophosphorus (OP) binding.
Methods of Application: Proteins with esterase activity are identified using PV as a substrate.
Results or Outcomes: A protein with PVase activity in chicken (model for delayed neurotoxicity) was identified as butyrylcholinesterase (BChE).
Study of Interactions between Substrates
Application Summary: PV is used to study the interactions between substrates PV and acetylthiocholine (AtCh).
Methods of Application: Robust kinetic studies of interactions between substrates PV and AtCh were performed.
Results or Outcomes: While PV interacts as a competitive inhibitor in AChE activity, AtCh at low concentrations enhances PVase activity and inhibits this activity at high concentrations.
Interactions of Human Acetylcholinesterase with PV
Application Summary: PV is used to study the interactions of human acetylcholinesterase with PV and acetylthiocholine (AtCh).
Heat Inactivation of PV Hydrolases
Methods of Application: The study was conducted at 45, 50, 55, and 60 degrees Celsius.
Interactions of Human Butyrylcholinesterase with PV
Phenyl valerate is an organic compound with the chemical formula C₁₁H₁₄O₂. It is an ester formed from phenol and valeric acid, characterized by a phenyl group attached to a valerate moiety. This compound appears as a colorless liquid with a pleasant odor, commonly used in various chemical applications due to its properties as a substrate in enzymatic reactions and as a flavoring agent .
- Flavoring agent: The fruity odor of phenyl valerate suggests its use as a flavoring agent in food and beverage applications. The mechanism involves interaction with olfactory receptors in the nose, leading to the perception of a specific aroma.
- Antimicrobial activity: Some studies suggest potential antimicrobial properties of phenyl valerate. The mechanism might involve disrupting the cell membrane of microorganisms. However, more research is needed to understand this activity fully.
Note
Further exploration of the mechanism of action would require delving into specific research areas where phenyl valerate is being investigated.
- Skin and eye irritant: Contact with skin or eyes can cause irritation.
- Flammability: Phenyl valerate has a relatively high flash point (111.67 °C) but can still be flammable under certain conditions.
- Environmental impact: While data on ecotoxicity is limited, proper disposal of phenyl valerate waste is recommended to minimize environmental impact.
- Hydrolysis: Under acidic or basic conditions, phenyl valerate can hydrolyze to yield phenol and valeric acid.
- Esterification: It can also be synthesized through the esterification of phenol with valeric acid, typically in the presence of an acid catalyst.
- Reactions with Enzymes: Phenyl valerate serves as a substrate for various esterases, including human acetylcholinesterase and neuropathy target esterase, demonstrating its utility in biochemical studies .
Phenyl valerate exhibits notable biological activity, particularly as a substrate for enzymes involved in neurotransmission. It has been shown to enhance the activity of neuropathy target esterase, which is crucial for understanding neurotoxic mechanisms related to organophosphate exposure . Additionally, studies indicate that it interacts with acetylcholinesterase, influencing its enzymatic activity and potentially affecting cholinergic signaling pathways .
The synthesis of phenyl valerate can be accomplished through several methods:
- Direct Esterification: This involves the reaction of phenol with valeric acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
- Transesterification: Phenyl valerate can also be synthesized by transesterifying other esters with phenol.
- Enzymatic Synthesis: Utilizing lipases or other esterases allows for more selective synthesis under mild conditions, minimizing by-products .
Phenyl valerate finds applications in various fields:
- Flavoring Agent: Its pleasant aroma makes it suitable for use in food and fragrance industries.
- Biochemical Research: It is employed as a substrate in studies involving enzyme kinetics and mechanisms.
- Pharmaceuticals: Investigated for its role in drug formulations targeting cholinergic pathways.
Research has focused on the interactions of phenyl valerate with various enzymes:
- Acetylcholinesterase: Studies demonstrate that phenyl valerate can modulate the activity of this enzyme, providing insights into potential therapeutic applications for neurodegenerative diseases .
- Neuropathy Target Esterase: Investigations into its interaction reveal that phenyl valerate acts as a neutral substrate, crucial for understanding neurotoxic effects from certain pesticides .
Several compounds share structural or functional similarities with phenyl valerate. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Ethyl valerate | Ester | Used in flavoring; less aromatic than phenyl valerate |
| Butyl acetate | Ester | Common solvent; different alkyl chain length |
| Methyl salicylate | Ester | Used in topical analgesics; contains a salicylic group |
| Benzyl acetate | Ester | Fragrant compound used in perfumes; similar aromatic structure |
Uniqueness of Phenyl Valerate
Phenyl valerate's uniqueness lies in its specific aromatic structure combined with the aliphatic chain of valeric acid, making it particularly effective as a substrate for cholinesterase enzymes. This distinguishes it from other esters that may not exhibit similar biochemical properties or interactions.








